![molecular formula C4H14N4O4S2 B14292787 1,2-Bis[methyl(sulfamoyl)amino]ethane CAS No. 116528-07-5](/img/structure/B14292787.png)
1,2-Bis[methyl(sulfamoyl)amino]ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis[methyl(sulfamoyl)amino]ethane is an organic compound characterized by the presence of two sulfamoyl groups attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[methyl(sulfamoyl)amino]ethane typically involves the reaction of ethylene diamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and to improve the efficiency of the process. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis[methyl(sulfamoyl)amino]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl groups into amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted ethane derivatives, depending on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis[methyl(sulfamoyl)amino]ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2-Bis[methyl(sulfamoyl)amino]ethane involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl groups can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the inhibition of carbonic anhydrase, where the compound binds to the zinc ion in the active site, preventing the enzyme from catalyzing its reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(sulfamoyl)ethane
- 1,2-Bis(ethylsulfamoyl)amino]ethane
- 1,2-Bis(propylsulfamoyl)amino]ethane
Uniqueness
1,2-Bis[methyl(sulfamoyl)amino]ethane is unique due to the presence of methyl groups on the sulfamoyl moieties, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potency as an enzyme inhibitor compared to similar compounds without the methyl groups.
Eigenschaften
CAS-Nummer |
116528-07-5 |
|---|---|
Molekularformel |
C4H14N4O4S2 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
1,2-bis[methyl(sulfamoyl)amino]ethane |
InChI |
InChI=1S/C4H14N4O4S2/c1-7(13(5,9)10)3-4-8(2)14(6,11)12/h3-4H2,1-2H3,(H2,5,9,10)(H2,6,11,12) |
InChI-Schlüssel |
YZDQGPHZMMYHPF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN(C)S(=O)(=O)N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14292706.png)
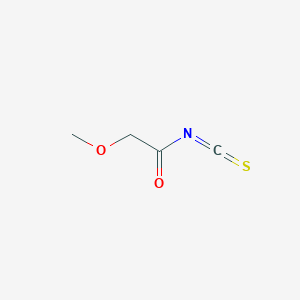

![3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14292726.png)
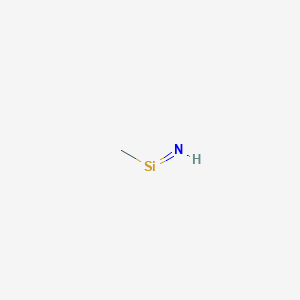
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)

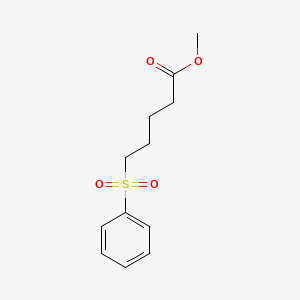
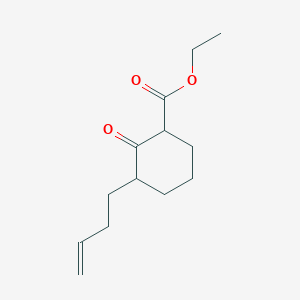
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
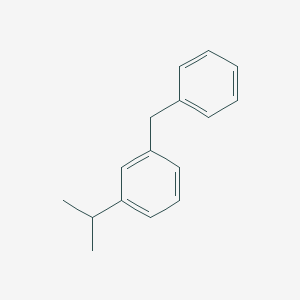
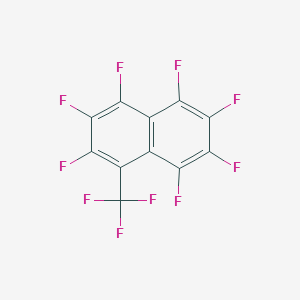
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
